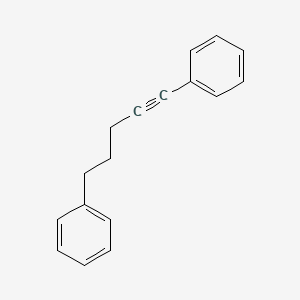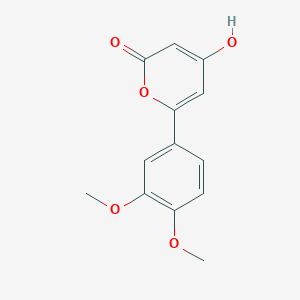
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring fused with a phenyl group substituted with two methoxy groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with acetylacetone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3,4-Dimethoxyphenyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.
2-(3,4-Dimethoxyphenyl)ethan-1-amine: Another compound with similar structural features.
3,4-Dimethoxyphenylpropanoic acid: Shares the dimethoxyphenyl moiety but differs in the functional groups attached.
Uniqueness
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is unique due to its pyranone ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
194937-70-7 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)-4-hydroxypyran-2-one |
InChI |
InChI=1S/C13H12O5/c1-16-10-4-3-8(5-12(10)17-2)11-6-9(14)7-13(15)18-11/h3-7,14H,1-2H3 |
InChIキー |
ZKHYBBUNMNYWHD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=O)O2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
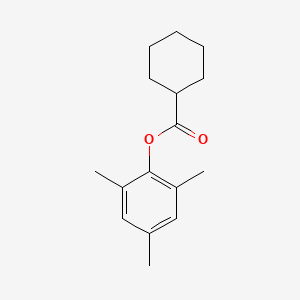
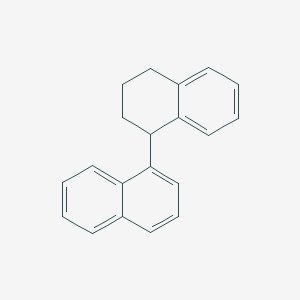
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
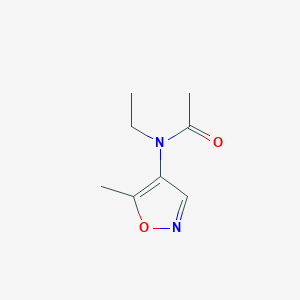



![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
